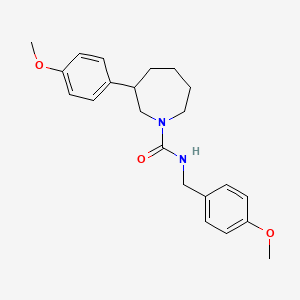

N-(4-methoxybenzyl)-3-(4-methoxyphenyl)azepane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

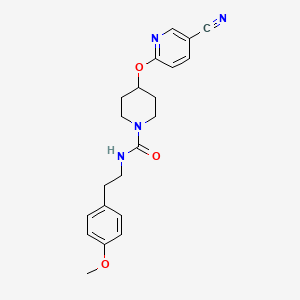

N-(4-methoxybenzyl)-3-(4-methoxyphenyl)azepane-1-carboxamide, also known as AZD4901, is a novel small molecule that has been developed as a selective and potent antagonist of the G protein-coupled estrogen receptor 1 (GPER). GPER is a transmembrane receptor that is expressed in many tissues and has been implicated in a variety of physiological and pathological processes, including cancer, cardiovascular disease, and inflammation.

Aplicaciones Científicas De Investigación

Hole-Transport Materials in Perovskite Solar Cells (PSCs)

Hole-transport materials (HTMs) play a crucial role in determining the photovoltaic performance and long-term stability of perovskite solar cells (PSCs). These materials facilitate efficient hole-extraction and transfer while acting as a barrier to protect the perovskite layer from moisture and oxygen. Researchers have synthesized novel HTMs based on 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide derivatives, which show promise in both organic–inorganic hybrid and all-inorganic PSCs .

Anticoagulant Drug Development

Efforts to identify follow-on compounds to existing anticoagulant drugs have led to the exploration of 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide. Modifications of the carboxamido linker have been investigated to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold retained potent factor Xa (fXa) binding activity, making it a potential candidate for anticoagulant drug development .

Chalcone Analog Synthesis and Biological Activities

Researchers have synthesized chalcone analog compounds containing 3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide using microwave irradiation. These compounds were evaluated for various biological activities:

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-20-10-6-17(7-11-20)15-23-22(25)24-14-4-3-5-19(16-24)18-8-12-21(27-2)13-9-18/h6-13,19H,3-5,14-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQXTYFBPVVBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-3-(4-methoxyphenyl)azepane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2777547.png)

![4-[4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2777549.png)

![3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2777554.png)

![2-[(Methylsulfonyl)amino]benzamide](/img/structure/B2777556.png)

![2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2777557.png)

![3-(cyclopentylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2777561.png)

![(4-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2777563.png)

![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)